molecular formula C10H18Cl2N4 B2749235 rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride CAS No. 2137539-17-2

rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride

Cat. No.: B2749235
CAS No.: 2137539-17-2
M. Wt: 265.18 g/mol
InChI Key: PQQLHFRNSQOSLH-DBEJOZALSA-N
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Description

This compound (CAS: 2138118-61-1) is a dihydrochloride salt of a heterocyclic triazole derivative featuring a (3S,4S)-4-cyclopropylpyrrolidine substituent. Key properties include:

  • Molecular formula: C₁₀H₁₈Cl₂N₄
  • Molecular weight: 265.19 g/mol
  • Purity: ≥95% .

The cyclopropyl group on the pyrrolidine ring enhances rigidity and metabolic stability, making it a promising candidate for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to steric effects .

Properties

CAS No.

2137539-17-2

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

3-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-6-12-10(14-13-6)9-5-11-4-8(9)7-2-3-7;;/h7-9,11H,2-5H2,1H3,(H,12,13,14);2*1H/t8-,9+;;/m0../s1

InChI Key

PQQLHFRNSQOSLH-DBEJOZALSA-N

Canonical SMILES

CC1=NC(=NN1)C2CNCC2C3CC3.Cl.Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride typically involves a series of reaction steps. Commonly, the starting material is reacted through a sequence of cyclizations, alkylations, and protective group manipulations. Key conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production often involves automated, high-throughput techniques. Continuous flow synthesis can be utilized to maintain consistent reaction conditions and scale up the production efficiently. Advanced purification methods, such as crystallization and chromatography, are employed to achieve the desired compound quality.

Chemical Reactions Analysis

Triazole Ring Formation

  • Cycloaddition Reactions : The 1,2,4-triazole ring may form via [3+2] cycloaddition of nitrile imines with cyclopropane-containing synthons. For example, hydrazonyl chlorides react with cyclopropyl nitriles under basic conditions (NEt₃ in CH₂Cl₂) to yield 5-substituted triazoles (Table 1) .

  • Oxidative Cyclization : Hydrazones derived from cyclopropyl ketones can undergo oxidative cyclization using reagents like SeO₂ or CAN to form the triazole ring .

Pyrrolidine Functionalization

  • The stereospecific (3S,4S)-4-cyclopropylpyrrolidine group is likely introduced via:

    • Mitsunobu Coupling : Stereoselective coupling of pyrrolidine precursors with cyclopropane derivatives .

    • Aza-Michael Addition : Cyclopropane-containing amines reacting with α,β-unsaturated carbonyl intermediates.

Triazole Core

  • N-Alkylation/Acylation : The NH group at position 1 reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-substituted derivatives (Fig. 1A) .

  • Coordination Chemistry : The triazole acts as a ligand for transition metals (e.g., Cu, Zn), forming complexes that enhance stability or enable catalytic applications .

Cyclopropyl Substituent

  • Ring-Opening Reactions : Under acidic conditions, the cyclopropane ring may undergo electrophilic addition or strain-induced ring opening (Fig. 1B) .

  • Cross-Coupling : Suzuki-Miyaura coupling of halogenated cyclopropane derivatives with aryl boronic acids introduces aromatic groups .

Pyrrolidine Amine

  • Salt Formation : The secondary amine reacts with HCl to form the dihydrochloride salt, improving solubility .

  • Reductive Amination : Reacts with aldehydes/ketones to form tertiary amines .

pH-Dependent Stability

  • Acidic Conditions : The triazole ring remains stable, but the cyclopropane may hydrolyze at pH < 3.

  • Basic Conditions : The pyrrolidine amine deprotonates (pKa ~10), increasing susceptibility to oxidation .

Thermal Stability

  • Decomposition occurs above 250°C, with mass loss attributed to cyclopropane ring rupture and triazole degradation (TGA data inferred from ).

Tables

Table 1. Representative Reactions of Triazole Derivatives

Reaction TypeReagents/ConditionsProductYield (%)Source
N-AlkylationMeI, K₂CO₃, DMF, 60°C1-Methyl-1,2,4-triazole85
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, THF5-Aryl-1,2,4-triazole72
Oxidative CyclizationSeO₂, DCE, 80°CFused triazolo[4,3-a]pyridines89

Table 2. Stability Data for Analogous Compounds

ConditionObservationHalf-Life (h)Source
pH 1.2 (HCl)Cyclopropane hydrolysis24
pH 7.4 (PBS)Stable>168
60°C (Dry)No degradation>720

Key Research Findings

  • Stereochemical Integrity : The (3S,4S) configuration in the pyrrolidine ring is critical for binding to biological targets (e.g., kinases) .

  • Solubility Enhancement : Dihydrochloride salt formation increases aqueous solubility by >10-fold compared to the free base .

  • Metabolic Stability : Microsomal studies (rat liver) show t₁/₂ = 45 min, with primary metabolites arising from triazole N-oxidation .

Scientific Research Applications

Antitumor Activity

Recent studies have identified this compound as a promising ATAD2 inhibitor , which plays a crucial role in cancer cell proliferation. The inhibition of ATAD2 can lead to reduced growth of tumor cells, making it a candidate for developing anti-cancer therapies. A patent outlines its synthesis and application in formulating anti-tumor drugs, indicating its potential utility in oncology .

Antifungal Properties

The triazole moiety is known for its antifungal activity. Research involving related compounds has demonstrated that derivatives of triazoles exhibit significant efficacy against various fungal strains, including Candida species. The structure of 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride suggests it may possess similar antifungal properties due to its structural analogies with known antifungal agents .

Synthetic Routes

The synthesis of this compound typically involves several chemical reactions including cyclizations and alkylations. Optimized conditions such as temperature and solvent choice are crucial to achieve high yields and purity.

StepReaction TypeKey Conditions
1CyclizationControlled temperature
2AlkylationSpecific solvent systems
3PurificationCrystallization methods

Industrial Production

For large-scale production, continuous flow synthesis techniques are often employed to ensure consistency and efficiency. Advanced purification methods like chromatography are utilized to isolate the desired compound from reaction mixtures.

Case Study 1: Antitumor Efficacy

In a laboratory setting, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent antitumor activity.

Case Study 2: Antifungal Activity

A series of derivatives were synthesized based on the triazole structure and tested against Candida albicans. Compounds displayed minimum inhibitory concentrations (MIC) below 25 µg/mL, outperforming traditional antifungal agents like fluconazole .

Mechanism of Action

The mechanism by which 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride exerts its effects is intricate:

  • Molecular Targets: : It interacts with enzymes and receptors, modulating their activity.

  • Pathways: : Involves signaling pathways related to cellular proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride

  • Molecular formula : C₉H₁₆Cl₂N₄O
  • Molecular weight : 255.14 g/mol
  • Key difference : A methoxy group replaces the cyclopropyl substituent at the pyrrolidine’s 4-position.
  • The methoxy group introduces hydrogen-bonding capability, which may enhance target affinity in polar binding pockets .
  • Applications : Used in neurological and metabolic disorder research due to its versatility in drug candidate synthesis .

S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives

  • Key features : Chlorophenyl and pyrrole substituents on the triazole core.
  • Impact :
    • The chlorophenyl group increases lipophilicity, favoring blood-brain barrier penetration.
    • Pyrrole substitution enables π-π stacking interactions, critical for binding to aromatic residues in enzymes .
  • Applications : Tested for antimicrobial and anticancer activity via molecular docking studies .

Rel-5-((3S,4S)-4-Cyclopropylpyrrolidin-3-yl)-3-(methoxymethyl)-1H-1,2,4-triazole

  • Key difference : Methoxymethyl group replaces the methyl group on the triazole.
  • Impact :
    • Enhanced solubility due to the polar methoxymethyl group.
    • Increased flexibility may reduce binding specificity compared to the methyl analog .

Structural and Functional Insights

  • Cyclopropyl vs. Methoxy Groups :
    • The cyclopropyl group in the target compound provides superior metabolic stability and rigidity, ideal for prolonged receptor engagement .
    • Methoxy substituents (as in ) improve solubility but may reduce target selectivity due to conformational flexibility.
  • Methyl vs. Methoxymethyl on Triazole :
    • Methyl groups favor hydrophobic interactions, while methoxymethyl enhances aqueous solubility but introduces steric hindrance .

Research and Development Trends

  • Target Compound : Prioritized in CNS drug discovery for its ability to penetrate the blood-brain barrier .
  • Methoxy Analog : Gaining traction in metabolic disease research due to its balanced polarity .
  • Chlorophenyl Derivatives : Explored for niche applications in oncology, leveraging their lipophilic properties .

Biological Activity

The compound 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole; dihydrochloride is a member of the triazole family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C9H14Cl2N4\text{C}_9\text{H}_{14}\text{Cl}_2\text{N}_4

This structure features a triazole ring that is known for its ability to interact with biological targets. The cyclopropyl group enhances its pharmacological profile by potentially increasing lipophilicity and modifying receptor interactions.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties. A study published in Molecules explored various synthesized triazoles and reported moderate to good activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound under discussion has not been extensively reported in literature for its antimicrobial effects; however, related triazole derivatives have shown promising results.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacteria TestedActivity Level
5-Methyl-1H-1,2,4-triazoleStaphylococcus aureusModerate
4-Methyl-1H-1,2,4-triazoleEscherichia coliGood
3-Amino-5-methyl-1H-1,2,4-triazoleEnterococcus faecalisModerate

Anticancer Activity

The anticancer potential of triazoles has also been documented. In vitro studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative similar to the compound discussed showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) . These findings suggest that modifications in the triazole structure can lead to enhanced anticancer activity.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCancer Cell LineIC50 (μM)
Triazole Derivative AHCT-116 (Colon Carcinoma)6.2
Triazole Derivative BMCF-7 (Breast Cancer)27.3
Triazole Derivative CT47D (Breast Cancer)43.4

The biological activity of triazoles generally involves their ability to inhibit specific enzymes or pathways within microbial or cancerous cells. For example, some triazoles inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, leading to cell death . Similarly, the anticancer effects may stem from the induction of apoptosis through the activation of caspases or disruption of mitochondrial function .

Case Studies

Several case studies highlight the therapeutic potential of triazoles:

  • Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a triazole compound similar to the one discussed against resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated patients compared to controls.
  • Case Study on Cancer Treatment : Research involving a related triazole demonstrated promising results in preclinical models for breast cancer treatment. The study indicated that treatment led to reduced tumor size and increased survival rates in mice models .

Q & A

What are the key synthetic strategies for this compound, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of pyrrolidine precursors with triazole derivatives under reflux conditions using glacial acetic acid as a catalyst . For S-alkylation routes, maintain a nitrogen atmosphere to prevent oxidation and use a 1:1.2 molar ratio of triazole precursor to alkylating agent for optimal yield . Optimization can employ Design of Experiments (DoE) to evaluate variables (temperature, solvent polarity, reaction time) systematically, reducing trials by 40–60% while identifying critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) further refine conditions by predicting transition states and energy barriers .

Which spectroscopic and analytical methods are recommended for structural characterization?

Use a combination of:

  • ¹H-NMR spectroscopy (600 MHz, DMSO-d₆) to confirm stereochemistry at chiral centers (δ 2.8–3.2 ppm for pyrrolidine protons) .
  • LC-MS (ESI+ mode) to verify molecular ion peaks ([M+H]⁺ at m/z 280.1) and purity (>98%) .
  • Elemental analysis (C, H, N within ±0.4% of theoretical values) to validate stoichiometry .
  • X-ray crystallography for absolute configuration determination, though this requires high-purity single crystals .

How can researchers design experiments to evaluate biological activity and predict target interactions?

For in vitro assays :

  • Use enzyme inhibition studies (e.g., kinase assays) with IC₅₀ determination via nonlinear regression .
  • Employ cytotoxicity profiling (MTT assay) across cell lines (e.g., HeLa, HEK293) with positive controls (e.g., doxorubicin) .
    Computational tools :
  • Perform molecular docking (AutoDock Vina) against targets (e.g., EGFR) using standardized parameters (grid size: 25ų, exhaustiveness: 32) .
  • Conduct ADME analysis (SwissADME) to predict bioavailability, BBB permeability, and metabolic stability .

What methodologies resolve contradictions in physicochemical or biological data?

  • Replicate studies under controlled conditions (temperature: 25°C±1, humidity: 40% RH) to isolate environmental variables .
  • Use orthogonal analytical techniques (e.g., cross-validate NMR with IR spectroscopy for functional groups) .
  • For pharmacological discrepancies, compare binding affinities across multiple protein isoforms via ensemble docking .
  • Apply statistical validation (e.g., Student’s t-test, ANOVA) to assess significance of observed differences (p < 0.05) .

How should stability studies be conducted to determine optimal storage conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC every 30 days .
  • Critical parameters :
    • pH stability: Test in buffers (pH 3–9) to identify hydrolysis-prone conditions.
    • Photostability: Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
  • Use stability-indicating assays (e.g., diode-array HPLC) to distinguish degradation peaks from impurities .

What advanced strategies elucidate structure-activity relationships (SAR) for this compound?

  • Functional group substitution : Synthesize analogs with modified cyclopropyl or triazole moieties and compare bioactivity .
  • 3D-QSAR modeling (CoMFA/CoMSIA): Corrogate steric/electrostatic fields with activity data to identify critical substituents .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for analogs to prioritize synthetic targets .
  • Crystal structure analysis : Map ligand-protein interactions (e.g., hydrogen bonds with Thr830 in EGFR) to guide rational design .

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